N-(2-adamantyl)-1-methylpiperidin-4-amine
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Overview
Description
N-(2-adamantyl)-1-methylpiperidin-4-amine is a compound that features an adamantane moiety attached to a piperidine ring. Adamantane is a polycyclic cage molecule known for its high symmetry and remarkable properties, making it a valuable scaffold in medicinal chemistry . The piperidine ring is a common structural motif in many pharmaceuticals, contributing to the compound’s potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-1-methylpiperidin-4-amine typically involves the functionalization of adamantane derivatives. One common method is the radical functionalization of adamantane, which can be achieved through various radical-based reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups attached to the adamantane core.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield adamantanone, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
N-(2-adamantyl)-1-methylpiperidin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The piperidine ring can interact with various receptors and enzymes, modulating their activity. For instance, similar compounds have been shown to inhibit dopamine reuptake, suggesting potential dopaminergic activity .
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known adamantane derivative with antiviral and antiparkinsonian properties.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Rimantadine: An antiviral drug similar to amantadine but with a different pharmacokinetic profile.
Uniqueness
N-(2-adamantyl)-1-methylpiperidin-4-amine is unique due to its combination of the adamantane moiety and the piperidine ring. This structural feature provides a balance of lipophilicity and biological activity, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(2-adamantyl)-1-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-18-4-2-15(3-5-18)17-16-13-7-11-6-12(9-13)10-14(16)8-11/h11-17H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJASFNINWPLHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2C3CC4CC(C3)CC2C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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